1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-furylmethyl)methanamine
Description
This compound features a pyrazole ring substituted with an ethyl group at the 1-position and an N-(2-furylmethyl)methanamine moiety. The ethyl group enhances lipophilicity, while the furylmethyl substituent introduces oxygen-mediated hydrogen bonding capacity. Its molecular formula is C₁₀H₁₅N₃O (molecular weight: 217.25 g/mol), distinguishing it from structurally related analogs.
Properties
CAS No. |
1856077-47-8 |
|---|---|
Molecular Formula |
C11H16ClN3O |
Molecular Weight |
241.72 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-(furan-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c1-2-14-6-5-10(13-14)8-12-9-11-4-3-7-15-11;/h3-7,12H,2,8-9H2,1H3;1H |
InChI Key |
UDCQFBANRKWFAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=CO2.Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-furylmethyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole and furylmethyl groups can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations:
- Pyrazole Substituents: Ethyl (target) vs. trifluoroethyl (): The ethyl group offers moderate lipophilicity, while trifluoroethyl introduces strong electron-withdrawing effects and higher metabolic stability . Ethyl vs.
- N-Substituents :
Electronic and Steric Effects
- Electron-Withdrawing Groups : Compounds with trifluoroethyl () or difluoromethyl () substituents exhibit altered electron density on the pyrazole ring, which can modulate reactivity and binding to electron-rich targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
